molecular formula C20H22N4 B10790851 1-Phenyl-4-[(1-phenyl-1H-pyrazol-4-yl)methyl]piperazine

1-Phenyl-4-[(1-phenyl-1H-pyrazol-4-yl)methyl]piperazine

Cat. No.: B10790851
M. Wt: 318.4 g/mol
InChI Key: PMMMMZICRVMUKQ-UHFFFAOYSA-N
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Description

1-Phenyl-4-((1-phenyl-1H-pyrazol-4-yl)methyl)piperazine is a compound that has garnered significant interest in the scientific community due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a phenyl group and a pyrazole moiety, making it a versatile molecule for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-phenyl-4-((1-phenyl-1H-pyrazol-4-yl)methyl)piperazine typically involves the reaction of 1-phenyl-1H-pyrazole-4-carbaldehyde with phenylpiperazine under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate, and the solvent used can be dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is usually heated to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: 1-Phenyl-4-((1-phenyl-1H-pyrazol-4-yl)methyl)piperazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Phenyl-4-((1-phenyl-1H-pyrazol-4-yl)methyl)piperazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-phenyl-4-((1-phenyl-1H-pyrazol-4-yl)methyl)piperazine involves its interaction with specific molecular targets. For instance, it has been shown to interact with muscarinic receptors, leading to sympathoinhibitory and hypotensive effects. The compound may also modulate nitric oxide signaling pathways, contributing to its cardiovascular effects .

Comparison with Similar Compounds

Uniqueness: 1-Phenyl-4-((1-phenyl-1H-pyrazol-4-yl)methyl)piperazine stands out due to its specific substitution pattern, which imparts unique chemical reactivity and biological activity. Its ability to interact with multiple molecular targets makes it a valuable compound for diverse research applications .

Properties

Molecular Formula

C20H22N4

Molecular Weight

318.4 g/mol

IUPAC Name

1-phenyl-4-[(1-phenylpyrazol-4-yl)methyl]piperazine

InChI

InChI=1S/C20H22N4/c1-3-7-19(8-4-1)23-13-11-22(12-14-23)16-18-15-21-24(17-18)20-9-5-2-6-10-20/h1-10,15,17H,11-14,16H2

InChI Key

PMMMMZICRVMUKQ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CN(N=C2)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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